

# CEP-28122 Mesylate Salt: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Developed as a mesylate salt, it demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Despite its promising preclinical efficacy, the development of CEP-28122 was terminated due to the observation of severe lung toxicity in non-human primate studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthetic route of CEP-28122 mesylate salt, compiling available data into a structured format for researchers and drug development professionals.

#### Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Genetic alterations, such as chromosomal translocations, gene amplifications, and point mutations, can lead to constitutive activation of ALK, driving the pathogenesis of several human cancers. This has established ALK as a key therapeutic target. CEP-28122 was developed as a small molecule inhibitor to target this oncogenic driver.

## **Discovery and Synthesis**



CEP-28122, a diaminopyrimidine derivative, was identified through a focused drug discovery program aimed at developing potent and selective ALK inhibitors. The synthesis of CEP-28122 involves a multi-step process culminating in the formation of a stable, in situ generated mixed mesylate hydrochloride salt. This salt form was chosen to improve the pharmaceutical properties of the compound.

#### **Synthetic Pathway Overview**

The synthesis of CEP-28122 involves the coupling of three key building blocks. The process includes a selective nitration using a blocking group strategy, a one-pot transfer hydrogenation for reductive amination, nitro group reduction, and dehalogenation, and an enzymatic resolution to obtain the desired stereoisomer.



Click to download full resolution via product page

High-level synthetic workflow for CEP-28122 mesylate salt.

#### **Mechanism of Action**

CEP-28122 is an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK enzyme, it prevents the phosphorylation of ALK and its downstream signaling substrates. This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-dependent cancer cells.

#### **Signaling Pathway**

Constitutively active ALK fusion proteins, such as NPM-ALK, activate several downstream signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. CEP-28122 effectively inhibits the phosphorylation of key effectors in these pathways.





Click to download full resolution via product page

CEP-28122 inhibits ALK-mediated downstream signaling pathways.



## **Preclinical Efficacy**

The preclinical activity of CEP-28122 was evaluated in a series of in vitro and in vivo studies.

## **In Vitro Activity**

CEP-28122 demonstrated potent enzymatic and cellular activity against ALK.

| Assay Type      | Target                                         | IC50 (nM) |
|-----------------|------------------------------------------------|-----------|
| Enzymatic Assay | Recombinant ALK                                | 1.9       |
| Cellular Assay  | NPM-ALK phosphorylation in<br>Karpas-299 cells | 20        |

Table 1: In Vitro Potency of CEP-28122

CEP-28122 also exhibited potent growth-inhibitory and pro-apoptotic effects in various ALK-positive cancer cell lines.

| Cell Line  | Cancer Type   | ALK Alteration    | Growth Inhibition<br>(GI50, nM) |
|------------|---------------|-------------------|---------------------------------|
| Karpas-299 | ALCL          | NPM-ALK           | 23                              |
| SUP-M2     | ALCL          | NPM-ALK           | 38                              |
| NCI-H2228  | NSCLC         | EML4-ALK          | 45                              |
| NB-1       | Neuroblastoma | ALK amplification | 50                              |

Table 2: In Vitro Antiproliferative Activity of CEP-28122

## **In Vivo Activity**

Oral administration of CEP-28122 led to significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive cancers.



| Tumor Model | Cancer Type   | Dosing Regimen | Tumor Growth<br>Inhibition |
|-------------|---------------|----------------|----------------------------|
| Karpas-299  | ALCL          | 30 mg/kg, BID  | Significant regression     |
| SUP-M2      | ALCL          | 30 mg/kg, BID  | Complete regression        |
| NCI-H2228   | NSCLC         | 100 mg/kg, BID | Significant regression     |
| NB-1        | Neuroblastoma | 100 mg/kg, BID | Tumor stasis               |

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models

## **Experimental Protocols**

Detailed experimental protocols for the key assays are summarized below based on available information.

### **ALK Kinase Assay (Enzymatic)**

- Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK kinase.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay
  was likely employed. Recombinant ALK kinase domain, a biotinylated peptide substrate, and
  ATP were incubated with varying concentrations of CEP-28122. The reaction was stopped,
  and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin
  were added. The FRET signal, proportional to kinase activity, was measured.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a fourparameter logistic equation.





Click to download full resolution via product page

Workflow for the in vitro ALK kinase assay.

#### **Cellular ALK Phosphorylation Assay**

- Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.
- Methodology: ALK-positive cells (e.g., Karpas-299) were treated with various concentrations
  of CEP-28122 for a specified time. Cells were then lysed, and protein concentrations were
  determined. Phosphorylated ALK (p-ALK) and total ALK levels were assessed by Western
  blotting or a quantitative immunoassay (e.g., ELISA).



 Data Analysis: The ratio of p-ALK to total ALK was calculated and plotted against the concentration of CEP-28122 to determine the IC50 value.

### **Cell Proliferation Assay**

- Objective: To determine the effect of CEP-28122 on the proliferation of ALK-positive cancer cell lines.
- Methodology: Cells were seeded in 96-well plates and treated with a range of CEP-28122 concentrations for a period of 72 to 96 hours. Cell viability was assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
- Data Analysis: The percentage of cell growth inhibition relative to vehicle-treated controls was calculated, and GI50 values were determined from the dose-response curves.

#### In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor efficacy of orally administered CEP-28122 in mouse models.
- Methodology: Human ALK-positive cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CEP-28122 was administered orally at various doses and schedules. Tumor volumes were measured regularly.
- Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group.

#### **Pharmacokinetics and Toxicology**

CEP-28122 exhibited favorable pharmacokinetic properties in preclinical species, with good oral bioavailability. However, its development was halted due to severe, irreversible lung toxicity observed in cynomolgus monkeys during investigational new drug (IND)-enabling toxicology studies. The specific nature and mechanism of this toxicity have not been detailed in publicly available literature.

#### Conclusion



CEP-28122 mesylate salt is a potent and selective ALK inhibitor that demonstrated robust preclinical antitumor activity in various ALK-driven cancer models. Its discovery and development highlight the therapeutic potential of targeting ALK in oncology. However, the severe lung toxicity observed in non-human primates underscores the critical importance of comprehensive toxicology studies in drug development. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and cancer therapeutics.

 To cite this document: BenchChem. [CEP-28122 Mesylate Salt: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516159#cep-28122-mesylate-salt-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com